1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone
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Overview
Description
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole moieties are known to interact with various biological targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets . This interaction can lead to changes in the target’s function, affecting the biological processes they are involved in .
Biochemical Pathways
Compounds with 1,2,4-triazole moieties are known to be involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Propoxy Group: The triazole ring is then reacted with an epoxide to introduce the propoxy group.
Methoxylation: The phenyl ring is methoxylated using a methoxy reagent such as dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the triazole-containing intermediate with a hydroxyphenyl ethanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The triazole ring is known for its antifungal, antibacterial, and anticancer properties. This compound can be explored for its potential as a therapeutic agent.
Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole-containing antidepressant.
Uniqueness
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other triazole-containing compounds. Its combination of hydroxy, methoxy, and ethanone groups provides a unique chemical scaffold for further exploration in medicinal chemistry and other fields.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(18)11-3-4-13(14(5-11)20-2)21-7-12(19)6-17-9-15-8-16-17/h3-5,8-9,12,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQZCCPAFDDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC=N2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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